![molecular formula C18H20O4 B14140714 Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate CAS No. 4550-95-2](/img/structure/B14140714.png)
Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate is an organic compound with a complex structure that includes both phenyl and carbonate groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Métodos De Preparación
The synthesis of Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate typically involves the reaction of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to modifications that affect their activity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate can be compared with similar compounds such as:
Bisphenol A: Both compounds have phenyl groups, but Bisphenol A lacks the carbonate group.
Ethyl 4-hydroxybenzoate: This compound has a similar ethyl ester group but lacks the complex phenyl structure. The uniqueness of this compound lies in its combination of phenyl and carbonate groups, which allows it to participate in a wider range of chemical reactions and applications.
Propiedades
Número CAS |
4550-95-2 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
ethyl [4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] carbonate |
InChI |
InChI=1S/C18H20O4/c1-4-21-17(20)22-16-11-7-14(8-12-16)18(2,3)13-5-9-15(19)10-6-13/h5-12,19H,4H2,1-3H3 |
Clave InChI |
YAMLKGJRQIXSSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)


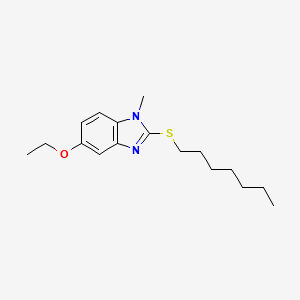
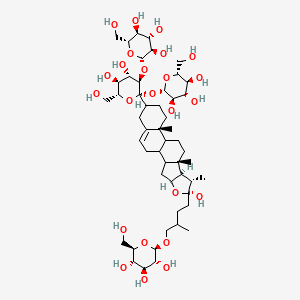
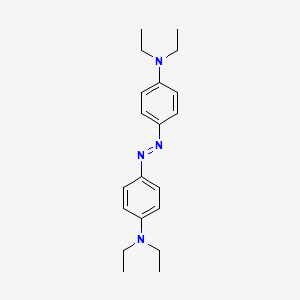
![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
![2-chloro-4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B14140677.png)
![3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14140684.png)
![5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B14140690.png)
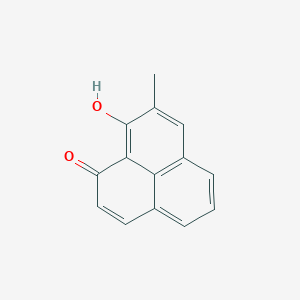
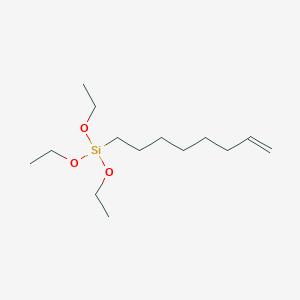
![(2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14140699.png)
![1-(2,4-dinitrophenyl)-2-[10-(4-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14140722.png)
